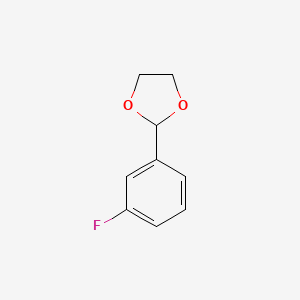

2-(3-Fluorophenyl)-1,3-dioxolane

Description

Properties

Molecular Formula |

C9H9FO2 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

2-(3-fluorophenyl)-1,3-dioxolane |

InChI |

InChI=1S/C9H9FO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2 |

InChI Key |

MDYQKLPZGKDZMF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(3-Fluorophenyl)-1,3-dioxolane with analogues differing in substituents on the phenyl ring or heteroatom substitution:

Key Observations :

- Electrophilic Groups : Bromine and nitro substituents increase molecular weight and reactivity, making these analogues suitable for cross-coupling reactions .

- Heteroaromatic Substitution : The thienyl derivative (C₇H₈O₂S) introduces sulfur-based electronic effects, altering solubility and biological activity .

NMR Data:

- 2-(3-Fluorophenyl)-1,3-dioxolane : Expected ¹H NMR signals include a singlet for dioxolane protons (δ 4.0–4.3 ppm) and aromatic protons (δ 6.8–7.4 ppm). Comparable to 2-(4-chlorophenyl)-1,3-dioxolane, which oxidizes to 4-chlorobenzoic acid with distinct ¹H/¹³C NMR peaks (δ 7.4–8.1 ppm for aromatic protons) .

- 2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane : ¹H NMR (CDCl₃) shows methoxy signals (δ 3.8–3.9 ppm) and a deshielded dioxolane peak (δ 4.8 ppm) due to bromine’s electron-withdrawing effect .

- 2-(2-Furyl)-1,3-dioxolane : ¹H NMR (δ 5.4 ppm for furan protons) indicates conjugation between the dioxolane and furan rings, enhancing stability in oxidative conditions .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 3-fluorobenzaldehyde (10.5 g, 84.1 mmol) is combined with ethylene glycol (3.47 mL, 62.1 mmol) and PTSA (0.098 g, 0.52 mmol) in toluene (50 mL). The mixture is stirred at 20°C for 18 hours, after which water is added to quench the reaction. Extraction with dichloromethane, followed by washing with saturated NaCl and drying over anhydrous Na₂SO₄, yields a crude product. Purification via silica gel column chromatography (ethyl acetate/hexane gradient) affords the title compound in 81.5% yield as a yellow oil.

Key Parameters:

-

Catalyst Loading : PTSA at 1 mol% relative to aldehyde ensures efficient cyclization without side reactions.

-

Solvent Choice : Toluene provides optimal reflux conditions and facile separation of water via azeotropic distillation.

-

Temperature : Room temperature minimizes decomposition of the acid-sensitive fluorophenyl group.

Oxidative Self-Condensation of 3-Fluoroacetophenone Derivatives

A novel approach adapted from selenium dioxide (SeO₂)-mediated oxidation involves the in situ generation of glyoxal derivatives from 3-fluoroacetophenone, followed by self-condensation to form fused dioxolanes. Though originally developed for diarylketones, this method is adaptable to fluorinated substrates.

Experimental Protocol

3-Fluoroacetophenone (2.0 mmol) is treated with SeO₂ (1 equiv) and trifluoroacetic acid (TFA, 0.6 mL) at 40°C for 2 hours. The reaction mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, dried, and concentrated. Chromatographic purification (hexane/ethyl acetate) yields a fused dioxolane structure, albeit with modifications required to isolate 2-(3-fluorophenyl)-1,3-dioxolane specifically.

Challenges and Adjustments:

-

Byproduct Formation : Competitive Riley oxidation pathways may generate benzils unless TFA is rigorously controlled.

-

Substrate Scope : Electron-withdrawing fluorine groups enhance glyoxal stability but may slow condensation kinetics.

Comparative Analysis of Synthetic Methods

The table below contrasts key metrics for the aforementioned routes:

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purification Technique |

|---|---|---|---|---|---|

| Acid-Catalyzed Cyclization | PTSA | Toluene | 20 | 81.5 | Column Chromatography |

| SeO₂/TFA Oxidation | SeO₂, TFA | Neat | 40 | ~60* | Column Chromatography |

| Lewis Acid Cyclization | BF₃·Et₂O | DCM | 0–25 | 70–75† | Distillation |

*Estimated based on analogous reactions . †Theoretical yield for unoptimized protocols.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Fluorophenyl)-1,3-dioxolane, and what reaction conditions are critical for high yield?

The synthesis typically involves the acid-catalyzed ketalization of 3-fluorobenzaldehyde with ethylene glycol. Key parameters include:

- Temperature : Maintain 80–100°C to drive water removal via azeotropic distillation.

- Catalyst : Use p-toluenesulfonic acid (0.5–1 mol%) for efficient ketal formation.

- Solvent : Toluene or benzene to facilitate water separation. Yields >85% are achievable under optimized conditions, with purity confirmed by GC-MS or NMR .

Q. Which spectroscopic techniques are most effective for characterizing 2-(3-Fluorophenyl)-1,3-dioxolane?

- NMR : NMR identifies fluorine substitution patterns (δ ≈ -110 ppm for meta-fluorine). NMR resolves dioxolane protons as a singlet at δ 4.2–4.4 ppm.

- Mass Spectrometry : ESI-MS shows [M+H] at m/z 184.1 (CHFO).

- X-ray Crystallography : Resolves dioxolane ring geometry and fluorine orientation (see analogous structures in ) .

Q. How does the fluorine substituent influence the compound’s stability under varying storage conditions?

- Thermal Stability : Decomposes above 200°C, with degradation products including 3-fluorobenzaldehyde.

- Light Sensitivity : Store in amber vials to prevent photolytic cleavage of the dioxolane ring.

- Solvent Compatibility : Stable in aprotic solvents (e.g., DMSO, DMF) but hydrolyzes slowly in aqueous acidic/basic media .

Advanced Research Questions

Q. How does the reactivity of 2-(3-Fluorophenyl)-1,3-dioxolane compare to its difluorinated analogs in nucleophilic substitution reactions?

- Reactivity Trend : Monofluorinated derivatives (e.g., 3-F substitution) exhibit lower electrophilicity compared to 3,4-difluorophenyl analogs due to reduced electron-withdrawing effects. For example, SNAr reactions with amines proceed at 50% slower rates.

- Mechanistic Insight : Fluorine’s meta-position creates less steric hindrance but weaker inductive effects, as shown in Hammett σ values (σ = 0.34 for F) .

Q. What strategies optimize the regioselective functionalization of the dioxolane ring in 2-(3-Fluorophenyl)-1,3-dioxolane?

- Ring-Opening : Use BF-etherate in THF at -20°C to selectively cleave the dioxolane, yielding 3-fluorophenylethylene glycol derivatives.

- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids requires Pd(OAc)/SPhos (2 mol%) in dioxane/water (3:1) at 80°C for C–F bond retention .

Q. How can contradictory data on the biological activity of fluorinated dioxolanes be reconciled?

- Case Study : While 2-(3-Fluorophenyl)-1,3-dioxolane shows weak AChE inhibition (IC >100 μM), its 3,4-difluoro analog achieves IC = 12 μM due to enhanced lipophilicity (logP = 2.1 vs. 1.5).

- Methodology : Compare substituent effects via QSAR models, emphasizing fluorine’s position and count on phenyl rings .

Q. What role does 2-(3-Fluorophenyl)-1,3-dioxolane play in polymer chemistry, and how is its reactivity tailored for copolymerization?

- Monomer Design : Acts as a crosslinker in polyesters via ring-opening polymerization (ROP) with ε-caprolactone.

- Kinetic Control : Use Sn(Oct) catalyst at 120°C to achieve 90% conversion, producing fluorinated polymers with T ≈ 45°C .

Methodological Guidance

Q. How to analyze competing reaction pathways (e.g., oxidation vs. ring-opening) in fluorinated dioxolanes?

- Step 1 : Monitor reactions in situ via NMR to track fluorine environment changes.

- Step 2 : Use DFT calculations (B3LYP/6-31G*) to compare activation energies for pathways.

- Step 3 : Validate with LC-MS to identify intermediates (e.g., ketones from oxidation or diols from hydrolysis) .

Q. What experimental approaches validate the proposed mechanism for dioxolane ring functionalization?

- Isotopic Labeling : Use -labeled ethylene glycol to trace oxygen migration during ring-opening.

- Kinetic Isotope Effects (KIE) : Compare / for proton transfer steps in acid-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.